![molecular formula C28H28N4O7 B15096427 4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide](/img/structure/B15096427.png)
4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide” is a complex organic molecule that combines two distinct chemical structures. The first part, 4-anilino-2,3-dihydroxy-4-oxobutanoic acid, is an anilide derivative with potential applications in various fields. The second part, 6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide, is a naphthalenecarboxamide derivative known for its biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
- 4-anilino-2,3-dihydroxy-4-oxobutanoic acid:
- This compound can be synthesized through enzymatic amide bond formation using an acyltransferase from Mycobacterium smegmatis. The reaction involves 1 M aniline, 1 equivalent of anhydride, and 1 mg/mL of the enzyme, resulting in a high conversion rate of 90% within 1 hour .
- 6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide:
- Industrial production methods for these compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and green chemistry approaches is becoming increasingly popular to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
- Oxidation:
- Substitution:
- Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
- Common reagents include anhydrides, acyltransferases, and various catalysts. Reaction conditions often involve controlled temperatures, pH levels, and solvent systems to optimize the reaction rates and yields.
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-anilino-2,3-dihydroxy-4-oxobutanoic acid can lead to various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- These compounds are used as intermediates in organic synthesis and as building blocks for more complex molecules.
- The naphthalenecarboxamide derivative has shown potential in biological applications due to its ability to interact with specific molecular targets.
- Both compounds have potential therapeutic applications. The naphthalenecarboxamide derivative, in particular, has been studied for its biological activities, including antimicrobial and anti-inflammatory properties .
- These compounds are used in the development of new materials and as additives in various industrial processes.
Wirkmechanismus
- The mechanism of action for these compounds involves their interaction with specific molecular targets. For example, the naphthalenecarboxamide derivative can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Similar compounds include other anilide and naphthalenecarboxamide derivatives, such as 4-(4-hydroxyanilino)-4-oxobutanoic acid and 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide .
- The uniqueness of these compounds lies in their specific chemical structures, which confer distinct reactivity and biological activities. The combination of an anilide and a naphthalenecarboxamide moiety in a single molecule provides a versatile platform for various applications.
Eigenschaften
Molekularformel |
C28H28N4O7 |
|---|---|
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H17N3O2.C10H11NO5/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21;12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h2-5,8-11,23H,6-7H2,1H3,(H,19,22);1-5,7-8,12-13H,(H,11,14)(H,15,16) |
InChI-Schlüssel |
BJFCREFPYFGAOP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O.C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



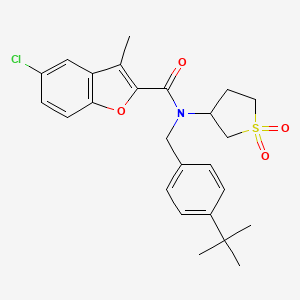
![1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B15096357.png)

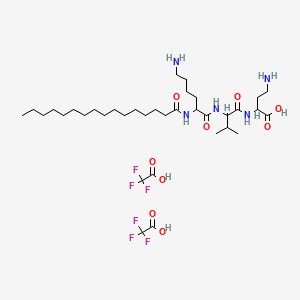

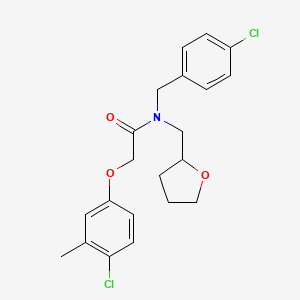
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate](/img/structure/B15096407.png)
![6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid](/img/structure/B15096412.png)
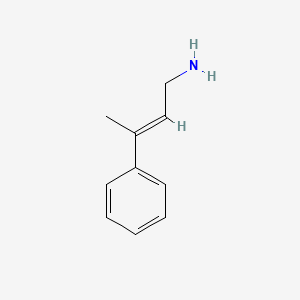
![1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone](/img/structure/B15096415.png)
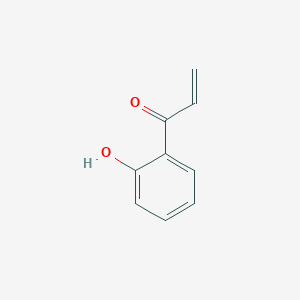
![Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate](/img/structure/B15096426.png)
![2-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B15096429.png)
